

# <sup>13</sup>C NMR chemical shifts for 3-ethylcyclohexanol

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## Compound of Interest

Compound Name: **3-Ethylcyclohexanol**

Cat. No.: **B1330227**

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A comprehensive analysis of the <sup>13</sup>C NMR chemical shifts of **3-ethylcyclohexanol** is essential for researchers in synthetic chemistry, drug discovery, and materials science. This guide provides a comparative analysis of the <sup>13</sup>C NMR spectral data for **3-ethylcyclohexanol** and related cyclic alcohols, offering insights into the structural effects on chemical shifts. The information is presented to aid in the identification, characterization, and quality control of these compounds.

## Comparison of <sup>13</sup>C NMR Chemical Shifts

The chemical shift in <sup>13</sup>C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom in a molecule. Substituents on a cyclohexane ring induce characteristic changes in the chemical shifts of the ring carbons, which can be used to determine the position and stereochemistry of the substituent.

Due to the limited availability of public data for **3-ethylcyclohexanol**, this guide presents experimental <sup>13</sup>C NMR data for the closely related compound, cis-3-methylcyclohexanol, along with cyclohexanol and trans-4-ethylcyclohexanol for comparison. These compounds provide a strong basis for understanding the influence of an alkyl substituent at the C3 and C4 positions of the cyclohexanol ring.

Compound	C1 (ppm)	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	Substituent Carbon s (ppm)
Cyclohexanol	70.1	35.5	24.5	25.9	24.5	35.5	-
cis-3-Methylcyclohexanol[1]	70.54	44.60	31.54	35.34	24.29	34.24	22.42 (-CH <sub>3</sub> )
trans-4-Ethylcyclohexanol	69.8	33.5	30.8	38.8	30.8	33.5	29.0 (-CH <sub>2</sub> -), 11.8 (-CH <sub>3</sub> )

Note: Data for cyclohexanol and trans-4-ethylcyclohexanol are typical values and may vary slightly based on solvent and experimental conditions.

## Experimental Protocol

The following is a standard protocol for acquiring a <sup>13</sup>C NMR spectrum of a small organic molecule like **3-ethylcyclohexanol**.

### 1. Sample Preparation:

- Weigh approximately 20-50 mg of the purified analyte.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final volume in the NMR tube should be sufficient to cover the detector coils (typically a height of 4-5 cm).

- Cap the NMR tube securely.

### 2. NMR Instrument Setup and Data Acquisition:

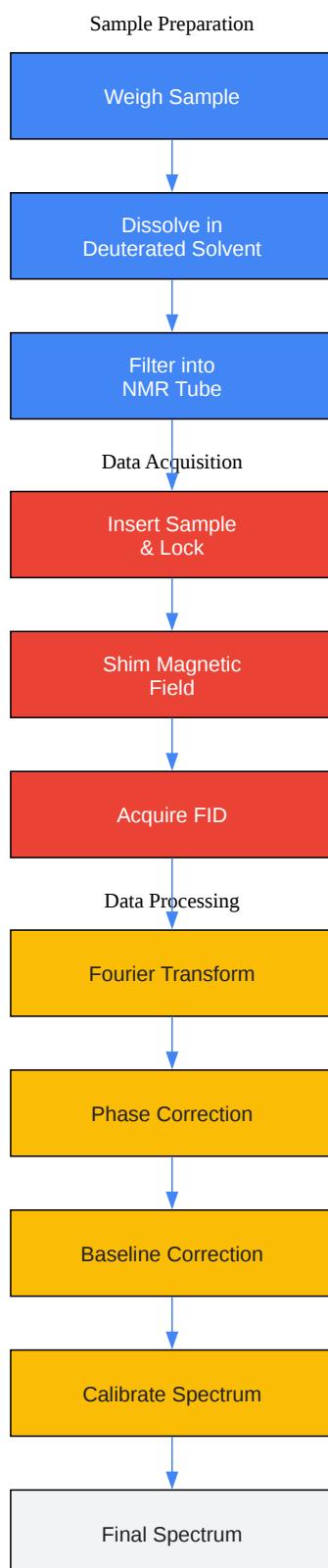
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Set the appropriate acquisition parameters for a standard proton-decoupled  $^{13}\text{C}$  NMR experiment. This includes setting the spectral width, acquisition time, relaxation delay (typically 1-2 seconds for qualitative spectra), and the number of scans to achieve an adequate signal-to-noise ratio.
- Use a standard pulse program, such as a 30-degree pulse, to acquire the Free Induction Decay (FID).

### 3. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale by referencing the solvent peak to its known chemical shift (e.g.,  $\text{CDCl}_3$  at 77.16 ppm). Alternatively, an internal standard such as tetramethylsilane (TMS) can be used (0 ppm).
- Integrate the peaks if quantitative analysis is required, although  $^{13}\text{C}$  NMR peak integrals are generally not as reliable as in  $^1\text{H}$  NMR without specific experimental setups.

## Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

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## References

- 1. CIS-3-METHYLCYCLOHEXANOL(5454-79-5)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
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